2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of a dimethylamino group at the 2-position, a formyl group at the 3-position, and an iodine atom at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine typically involves the iodination of 2-(N,N-Dimethylamino)-3-formylpyridine. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve low temperatures and acidic conditions to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include azido or thiol derivatives.
Oxidation: The major product is 2-(N,N-Dimethylamino)-3-carboxy-4-iodopyridine.
Reduction: The major product is 2-(N,N-Dimethylamino)-3-hydroxymethyl-4-iodopyridine.
Coupling Reactions: The products are various biaryl compounds.
Scientific Research Applications
2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dimethylamino group can act as a nucleophile, while the formyl group can undergo oxidation or reduction. The iodine atom can be substituted by other nucleophiles, making the compound versatile in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2-(N,N-Dimethylamino)-3-formylpyridine: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Dimethylaminopyridine: Lacks the formyl group and iodine atom, making it less versatile in chemical reactions.
2-(N,N-Dimethylamino)-4-iodopyridine: Lacks the formyl group, limiting its applications in oxidation and reduction reactions.
Uniqueness
2-(N,N-Dimethylamino)-3-formyl-4-iodopyridine is unique due to the presence of all three functional groups (dimethylamino, formyl, and iodine), which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in synthetic chemistry and various scientific research applications.
Properties
IUPAC Name |
2-(dimethylamino)-4-iodopyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-11(2)8-6(5-12)7(9)3-4-10-8/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSSIZXXDZOAQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650104 |
Source
|
Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944709-71-1 |
Source
|
Record name | 2-(Dimethylamino)-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.